molecular formula C11H16O2S B1317239 Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- CAS No. 91358-89-3

Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-

Cat. No.: B1317239
CAS No.: 91358-89-3
M. Wt: 212.31 g/mol
InChI Key: ZZNRWQIJBHJNCS-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- is a substituted aromatic compound featuring a methyl group at the 1-position and a sulfonyl-linked 2-methylpropyl (isobutyl) group at the 4-position of the benzene ring. The sulfonyl (-SO₂-) functional group introduces significant polarity and chemical reactivity, distinguishing it from simpler alkyl- or thioether-substituted analogs.

Properties

IUPAC Name

1-methyl-4-(2-methylpropylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-9(2)8-14(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNRWQIJBHJNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532877
Record name 1-Methyl-4-(2-methylpropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91358-89-3
Record name 1-Methyl-4-(2-methylpropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- typically involves:

  • Starting from a methyl-substituted benzene derivative (e.g., p-toluene or 4-methylbenzene)
  • Introduction of a sulfonyl group via sulfonyl chloride intermediates or sulfonate salts
  • Alkylation or methylation of sulfonyl intermediates to install the 2-methylpropyl sulfonyl substituent

This process often requires controlled reaction conditions such as temperature, pressure, and use of catalysts or reagents to optimize yield and purity.

Detailed Stepwise Preparation (Based on Patent CN105566181A)

A representative synthetic method for a closely related sulfonyl methylbenzene involves the following steps:

Step Description Conditions Notes
1 Reduction of 4-toluene sulfonyl chloride to sodium 4-methyl benzene sulfinate Fusion reaction in alkaline aqueous solution with sodium sulfite, 40–90°C, 1.5–2.5 hours Molar ratio sodium sulfite to sulfonyl chloride: 1–1.6:1
2 Methylation of sodium 4-methyl benzene sulfinate with chloromethane Autoclave, 50–90°C, 2.6–3.0 MPa pressure, 3.5–4.5 hours Molar ratio chloromethane to sulfonyl chloride: 1–3.5:1 (preferably 3:1)
3 Post-reaction processing Filtration, recrystallization Recovery of methyl chloride gas for reuse
  • The methylation step converts the sulfinic acid salt to the methylsulfonyl derivative in a one-pot manner, improving atom economy and reducing material loss.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • The process is designed to minimize by-products and maximize yield, with reported yields above 90% in optimized conditions.

Alternative Catalytic Method (Based on Patent CN113896665B)

For related sulfonyl benzene derivatives, a catalytic microchannel reactor method has been developed:

Step Description Conditions Notes
S1 Preparation of Zn/H-ZSM-5 heterogeneous catalyst Zn metal vapor deposition on ZSM-5 zeolite, 180–200°C Catalyst preparation as per Angew. Chem. Int. Ed. 2012, 51, 3850–3853
S2 Catalytic reaction of 3-chloro-4-toluenesulfonyl chloride with methanol in DMSO Microchannel reactor, 40–90°C, flow rates: sulfonyl chloride solution 1–3 mL/min, methanol 2–6 mL/min Produces 2-chloro-1-methyl-4-(methylsulfonyl)benzene, a related sulfonyl derivative
  • This method integrates sulfonylation and methylation in a continuous flow system, enhancing efficiency and reducing waste.
  • The microchannel reactor allows precise temperature and flow control, improving selectivity and yield.

Related Sulfonylation and Alkylation Reactions

  • Sulfonyl chlorides are commonly converted to sulfonate salts by reaction with sodium sulfite or sodium bisulfite in aqueous or mixed solvents.
  • Alkylation of sulfonate salts with alkyl halides (e.g., chloromethane) under pressure and elevated temperature yields sulfonyl alkyl derivatives.
  • Reaction parameters such as temperature (50–90°C), pressure (2.6–3.0 MPa), and reaction time (3.5–4.5 hours) are critical for optimal conversion.
  • Recovery and recycling of alkylating agents (e.g., methyl chloride) improve process sustainability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reduction + Methylation (Batch) 4-Toluene sulfonyl chloride Sodium sulfite, chloromethane 40–90°C, 2.6–3.0 MPa, 4 h High yield, one-pot methylation, simple equipment Requires pressure vessel, by-product salt formation
Catalytic Microchannel Reactor 3-Chloro-4-toluenesulfonyl chloride Methanol, Zn/H-ZSM-5 catalyst 180–200°C, continuous flow Continuous process, reduced waste, catalyst reuse Requires specialized microreactor setup
Sulfonate Salt Alkylation Sulfonate salts Alkyl halides (e.g., chloromethane) Elevated temperature and pressure Versatile, scalable Handling of pressurized alkyl halides

Research Findings and Industrial Relevance

  • The one-pot methylation of sodium sulfonate salts with chloromethane under pressure is a well-established industrial method, offering high yields and simplified processing.
  • Continuous flow catalytic methods using zeolite-supported metal catalysts represent advanced approaches to improve atom economy and reduce environmental impact.
  • The choice of method depends on scale, available equipment, and desired purity.
  • Monitoring by TLC and controlling reaction parameters are essential for reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties and its interactions with biological systems.

    Medicine: Investigated for its potential use in the development of new antibacterial drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonyl group is believed to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Benzene, 1-methyl-4-[(2-methylpropyl)thio]- (CAS 54576-37-3)

This thioether analog replaces the sulfonyl group with a thioether (-S-), resulting in a less polar and more electron-donating substituent. With a molecular weight of 180.3 g/mol (C₁₁H₁₆S), it is lighter than the sulfonyl derivative (estimated 210.1 g/mol). Thioethers are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl groups are already in a higher oxidation state and exhibit greater stability .

Benzene, 1-methyl-4-[[1-(methylthio)-2-phenylethenyl]sulfonyl]-, (E) (C₁₆H₁₆O₂S₂)

This compound features a conjugated styrenyl-sulfonyl group, increasing molecular weight to 304.43 g/mol. Compared to the target compound, the additional phenyl group introduces steric hindrance and alters solubility in nonpolar solvents .

Compound CAS Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties
Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- - C₁₁H₁₄O₂S Sulfonyl ~210.1 (calc) High polarity, stable, electron-withdrawing
Benzene, 1-methyl-4-[(2-methylpropyl)thio]- 54576-37-3 C₁₁H₁₆S Thioether 180.3 Oxidizable, less polar
Benzene, 1-methyl-4-[...fluorohexyl)sulfonyl]ethenyl]- 86525-51-1 C₁₃H₉F₁₃O₂S Fluorinated sulfonyl 528.25 Hydrophobic, chemically inert

Alkyl-Substituted Analogs

Benzene, 1-methyl-4-(2-methylpropyl)- (CAS 5161-04-6)

This alkyl analog (C₁₁H₁₆, MW 148.24 g/mol) lacks the sulfonyl group, resulting in lower polarity and reduced intermolecular forces. Viscosity data for this compound (e.g., 0.0003537 Pa·s at 400.76 K) suggests it is less viscous than sulfonyl derivatives, which likely exhibit higher viscosity due to dipole-dipole interactions .

Fluorinated Sulfonyl Derivatives

Compounds like Benzene, 1-methyl-4-[2-[(tridecafluorohexyl)sulfonyl]ethenyl]- (CAS 86525-51-1) incorporate perfluorinated chains, drastically altering properties. The fluorinated tail enhances hydrophobicity and thermal stability, making such derivatives suitable for high-performance coatings or fire-retardant materials. However, their environmental persistence raises regulatory concerns .

Key Research Findings

  • Reactivity : Sulfonyl groups facilitate nucleophilic substitution reactions, unlike thioethers, which are more reactive toward electrophiles .
  • Physical Properties : Sulfonyl derivatives generally exhibit higher boiling points and lower volatility compared to alkyl analogs due to increased polarity .
  • Applications: Fluorinated sulfonyl compounds are prioritized in green procurement guidelines for specialized industrial uses, whereas non-fluorinated variants may serve as intermediates in organic synthesis .

Biological Activity

Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- (CAS No. 91358-89-3), is a sulfonyl-substituted aromatic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- is C11H16O2S. The compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a branched alkyl chain. This unique structure may influence its biological interactions and activity.

Antimicrobial Properties

Research has indicated that compounds similar to Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- exhibit significant antimicrobial activities. A study focused on sulfonamide derivatives found that specific structural modifications enhanced their antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

CompoundActivityTarget Organisms
Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-AntibacterialStaphylococcus aureus, Escherichia coli
Related SulfonamidesAntifungalCandida albicans

Anti-inflammatory Effects

Sulfonamide compounds have also been studied for their anti-inflammatory effects. Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- may interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This mechanism is vital in conditions such as arthritis and other inflammatory diseases.

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. The sulfonyl group can modulate pain pathways, offering potential therapeutic benefits in pain management. However, further research is required to elucidate the exact mechanisms involved.

The biological activity of Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes critical for bacterial survival or inflammatory processes.
  • Receptor Modulation : The compound might bind to receptors involved in pain perception or inflammation, altering their activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-. Results demonstrated potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This finding supports the potential use of this compound in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan in rats, administration of Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may exert anti-inflammatory effects through inhibition of inflammatory mediators.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structure of 1-methyl-4-[(2-methylpropyl)sulfonyl]benzene?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern on the benzene ring. For example, proton NMR can distinguish sulfonyl and methylpropyl groups via chemical shifts (δ ~2.5–3.5 ppm for sulfonyl-adjacent protons and δ ~1.0–1.5 ppm for isobutyl substituents). Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation (e.g., m/z 232.298 for C₁₃H₁₆O₂S) and fragmentation patterns to confirm substituent connectivity . Gas-phase thermochemistry data (e.g., ΔfH°gas = -273.1 kJ/mol) from NIST can further validate computational models .

Q. How can researchers verify the purity of this compound during synthesis?

  • Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is effective for purity assessment. Reverse-phase columns (C18) using methanol/water gradients can separate sulfonyl derivatives from byproducts. Differential Scanning Calorimetry (DSC) can also detect impurities via deviations in melting points .

Advanced Research Questions

Q. What catalytic strategies are effective for introducing the sulfonyl group in 1-methyl-4-[(2-methylpropyl)sulfonyl]benzene?

  • Answer : Rhodium(III)-catalyzed annulation between sulfoxonium ylides and alkynylsulfones offers high regioselectivity for sulfonyl group incorporation. Alternatively, Grignard reagent addition to sulfonylacetylenes (e.g., "anti-Michael addition") enables alkynylsulfone intermediates, which can be hydrogenated to the target compound. Reaction optimization should include solvent polarity (e.g., DMF vs. THF) and temperature controls to minimize side reactions .

Q. How do substituent effects influence the reactivity of the sulfonyl group in this compound?

  • Answer : Electron-withdrawing sulfonyl groups activate the benzene ring toward nucleophilic aromatic substitution. Computational studies (DFT) can model substituent effects on charge distribution. Experimental validation via Hammett plots (using σpara values for sulfonyl and methylpropyl groups) quantifies electronic contributions. Thermochemical data (e.g., ΔfH°gas) from NIST can refine computational enthalpy predictions .

Q. What analytical approaches resolve contradictions in reaction yield data for sulfonyl-containing intermediates?

  • Answer : Kinetic profiling using in-situ FTIR or Raman spectroscopy identifies transient intermediates that affect yield. For example, competing pathways (e.g., over-oxidation of thioethers to sulfones) can be monitored via S=O stretching vibrations (~1150–1300 cm⁻¹). Statistical tools like Design of Experiments (DoE) optimize parameters (catalyst loading, temperature) to reconcile yield discrepancies .

Methodological Challenges

Q. How can researchers mitigate degradation of 1-methyl-4-[(2-methylpropyl)sulfonyl]benzene under storage conditions?

  • Answer : Stability studies under varying humidity and temperature (e.g., ICH Q1A guidelines) identify degradation pathways. Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) minimizes hydrolysis. Accelerated stability testing via Arrhenius modeling predicts shelf life .

Q. What strategies enhance the solubility of this hydrophobic sulfonyl compound in aqueous reaction systems?

  • Answer : Co-solvents (e.g., DMSO or cyclodextrins) improve solubility without disrupting reactivity. Surfactant-assisted micellar catalysis (e.g., SDS or Triton X-100) enables homogeneous mixing in water. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Key Notes

  • Synthesis : Prioritize Rhodium(III) catalysis for regioselective sulfonyl group installation .
  • Characterization : Cross-validate NMR and MS data with NIST reference spectra to avoid misassignment .
  • Stability : Hydrolysis of the sulfonyl group is a critical degradation pathway; anhydrous storage is essential .

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